molecular formula C28H32N2O6 B2517350 5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid CAS No. 1823411-67-1

5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid

Número de catálogo: B2517350
Número CAS: 1823411-67-1
Peso molecular: 492.572
Clave InChI: ZZDFHYVWWKYHTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid (hereafter referred to as the "target compound") is a complex heterocyclic molecule featuring a partially saturated pyrrolo[3,4-c]pyridine core. This structure is functionalized with two protective groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at position 5, commonly used in peptide synthesis for its UV detectability and base-labile properties.
  • Boc (tert-butoxycarbonyl) at position 2, an acid-labile protecting group enabling orthogonal deprotection strategies.

Key properties from (a closely related octahydro analog) include:

  • Molecular formula: C28H32N2O6
  • Molar mass: 492.56 g/mol
  • Density: 1.299 g/cm³
  • Boiling point: 654.6°C (predicted)
  • pKa: 4.33 (indicating moderate aqueous solubility at physiological pH) .

The compound’s hexahydro designation suggests partial unsaturation in the pyrrolo-pyridine ring, distinguishing it from fully saturated analogs. Its bifunctional protection makes it valuable in stepwise solid-phase synthesis, particularly for bioactive molecule development.

Propiedades

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O6/c1-27(2,3)36-26(34)30-15-18-14-29(13-12-28(18,17-30)24(31)32)25(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDFHYVWWKYHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid (commonly referred to as Fmoc-HP) is a synthetic compound notable for its structural complexity and potential biological applications. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) moiety that enhance its stability and reactivity. This article explores the biological activity of Fmoc-HP through various studies and findings.

PropertyValue
Molecular Formula C27H30N2O6
Molecular Weight 478.5 g/mol
CAS Number 2377031-23-5
IUPAC Name (3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid

Synthesis

The synthesis of Fmoc-HP typically involves multi-step reactions including cyclization and the introduction of protective groups. The use of strong bases such as sodium hydride and solvents like dimethylformamide (DMF) is common in these processes. The unique structure of Fmoc-HP is attributed to the combination of the fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups which confer specific properties beneficial for biological applications.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of compounds related to Fmoc derivatives. For instance, derivatives synthesized from fluorenyl-hydrazinthiazoles demonstrated significant antimicrobial activity against multidrug-resistant strains. Although specific data on Fmoc-HP's antimicrobial efficacy is limited, related compounds have shown minimum inhibitory concentrations (MICs) against Gram-positive bacteria exceeding 256 μg/mL .

Enzyme Inhibition

Fmoc derivatives are often explored for their potential as enzyme inhibitors. The structural features of Fmoc-HP suggest it may interact with various biological targets. For example, similar compounds have been studied for their ability to inhibit enzymes involved in bacterial resistance mechanisms.

Cytotoxicity Studies

Cytotoxicity assays are critical in assessing the safety profile of new compounds. Preliminary studies indicate that Fmoc derivatives exhibit varying levels of cytotoxicity against cancer cell lines. The specific cytotoxic effects of Fmoc-HP require further investigation to determine its therapeutic potential.

Case Studies

  • Antimicrobial Evaluation : A study synthesized several fluorenyl-hydrazinthiazole derivatives and tested them against multidrug-resistant bacterial strains. While some showed promising activity against Gram-positive bacteria like Staphylococcus aureus, others did not exhibit significant effects against Gram-negative pathogens .
  • Enzyme Inhibition Research : Investigations into similar compounds have revealed their potential as inhibitors of bacterial enzymes responsible for antibiotic resistance. The structural motifs present in Fmoc derivatives suggest a similar mechanism may be applicable to Fmoc-HP.

Comparación Con Compuestos Similares

Key Structural and Functional Differences

The table below compares the target compound with structurally related analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Protective Groups Key Features Reference
Target Compound 1823411-67-1* C28H32N2O6 492.56 Hexahydropyrrolo[3,4-c]pyridine Fmoc (C5), Boc (C2) Partially saturated ring; orthogonal protection
2-[(tert-Butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid 1823411-67-1 C28H32N2O6 492.56 Octahydropyrrolo[3,4-c]pyridine Fmoc (C5), Boc (C2) Fully saturated ring; identical formula but distinct saturation
5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid 2091737-71-0 C22H18N2O4S 406.45 Thiazolo[4,5-c]pyridine Fmoc (C5) Thiazole ring enhances aromaticity; no Boc group
5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid 2580184-56-9 C22H19N3O4 389.40 Pyrazolo[4,3-c]pyridine Fmoc (C5) Pyrazole ring introduces nitrogen-rich aromatic system
4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid 2639409-71-3 C22H18N2O4S 406.50 Thiazolo[5,4-b]pyridine Fmoc (C4) Thiazole fused at different positions; altered electronic properties
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid 1380336-01-5 C22H23NO4 365.42 Pyrrolidine Fmoc (N1) Simpler bicyclic structure; lacks pyridine ring

Notes:

  • Saturation : The target compound’s hexahydro designation contrasts with the octahydro analog in , impacting ring rigidity and synthetic flexibility .
  • Heterocyclic Cores : Thiazolo and pyrazolo derivatives (e.g., ) exhibit enhanced aromaticity, altering solubility and reactivity compared to pyrrolo-pyridine systems.
  • Protective Groups: Compounds lacking Boc groups (e.g., ) cannot leverage orthogonal deprotection, limiting their utility in multi-step syntheses.

Métodos De Preparación

Bicyclization via Tandem Michael-Aldol Reactions

The pyrrolo[3,4-c]pyridine core can be assembled using organocatalytic asymmetric reactions. A demonstrated method involves:

  • Substrates : Enals (e.g., cinnamaldehyde) and nitroalkenes.
  • Catalyst : (S)-Diphenylprolinol triethylsilyl ether (20 mol%), enabling enantioselective cyclization.
  • Conditions : Acetonitrile at −20°C, yielding the bicyclic intermediate with >90% enantiomeric excess.

Example Protocol :

  • React pyrrole-derived enal with nitroethylene in the presence of the organocatalyst.
  • Reduce the resulting α,β-unsaturated ketone with NaBH4/CeCl3 to form the allylic alcohol.
  • Epoxidize with m-CPBA, followed by ring-opening with Zn/AcOH to establish the pyrrolidine ring.

Aza-Michael Addition and Cyclization

An alternative route employs copper-catalyzed coupling and aza-Michael reactions:

  • Heck Cross-Coupling : Attach tert-butyl acrylate to dihalogenated aniline derivatives (e.g., 2-iodo-4-bromoaniline).
  • Aza-Michael Reaction : Use chiral lithium amides to install stereocenters, followed by alkylation with methyl bromoacetate.

Protecting Group Strategies

Boc Protection

  • Reagent : Di-tert-butyl dicarbonate (Boc2O).
  • Conditions : Tetrahydrofuran (THF), 4-dimethylaminopyridine (DMAP), room temperature.
  • Deprotection : Trifluoroacetic acid (TFA)/dichloromethane (DCM) (1:1), 2 hours.

Table 1: Comparative Stability of Protecting Groups

Protecting Group Stability Deprotection Method Compatible Resins
Fmoc Base 20% piperidine/DMF Polystyrene, Chemmatrix
Boc Acid TFA/DCM Tentagel

Solid-Phase Synthesis Approaches

Resin Selection and Loading

  • Resins : Polystyrene crosslinked with 1% divinylbenzene (DVB), 200–400 mesh, or polyethylene glycol-based resins (e.g., Tentagel).
  • Linker : Wang resin preloaded with hydroxymethylphenoxy groups.
  • Coupling : Activate carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/hydroxybenzotriazole (HOBt) in DMF.

Stepwise Assembly

  • Resin Activation : Load Fmoc-protected amino acid via ester linkage.
  • Deprotection : Remove Fmoc with 20% piperidine/DMF.
  • Bicyclic Core Formation : On-resin cyclization using PyBOP/N-methylmorpholine.
  • Boc Protection : Treat with Boc2O/DMAP.
  • Cleavage : Use TFA/DCM (95:5) to release the compound from the resin.

Table 2: Coupling Agent Efficiency

Coupling Agent Solvent Yield (%) Purity (%)
EDC/HOBt DMF 92 95
HATU DCM 88 93
DCC THF 75 85

Stereochemical Control and Optimization

Organocatalytic Asymmetric Synthesis

  • Catalyst : (S)-Diphenylprolinol triethylsilyl ether.
  • Solvent : Acetonitrile at −20°C.
  • Outcome : 94:6 diastereomeric ratio (dr) for the bicyclic core.

Epimerization Mitigation

  • Additives : 2,2,2-Trifluoroethanol (TFE) reduces racemization during coupling.
  • Temperature : Maintain reactions below 0°C to prevent stereochemical scrambling.

Analytical and Purification Methods

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 μm, 250 × 4.6 mm.
  • Mobile Phase : Acetonitrile/water (0.1% TFA), gradient elution.
  • Retention Time : 12.3 minutes.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc), 5.32 (s, 1H, pyrrolidine), 3.45 (m, 2H, pyridine).

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves multi-step protection/deprotection strategies. For example, Fmoc (9H-fluoren-9-ylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are introduced sequentially to protect reactive amines. Key steps include:

  • Use of triethylamine or diisopropylethylamine as bases in anhydrous solvents (e.g., CCl₄ or DMF) .
  • Purification via silica gel chromatography, with yields ranging from 69% to 95% depending on reaction optimization .
  • Final characterization using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the compound’s stereochemical configuration validated?

Chiral centers are confirmed using:

  • Polarimetry to measure optical rotation.
  • X-ray crystallography for absolute configuration (if crystals are obtainable).
  • Comparative analysis of coupling constants in ¹H-NMR spectra against known stereoisomers .

Q. What are the primary applications of this compound in peptide synthesis?

The Fmoc group enables temporary amine protection during solid-phase peptide synthesis (SPPS), while the Boc group offers acid-labile protection. The pyrrolo[3,4-c]pyridine scaffold may serve as a constrained backbone mimic to enhance peptide stability or bioactivity .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

  • Solvent selection: Anhydrous DMF or THF minimizes side reactions.
  • Catalyst use: Palladium or nickel catalysts improve coupling efficiency in heterocyclic ring formation .
  • Temperature control: Low temperatures (−20°C to 0°C) reduce epimerization risks .
  • Real-time monitoring: Employ inline FTIR or HPLC to track reaction progress .

Q. What strategies mitigate stability issues during storage?

  • Store under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the Boc group.
  • Lyophilize the compound to enhance shelf life .
  • Conduct accelerated stability studies (40°C/75% RH for 1 month) to identify degradation pathways .

Q. How is computational modeling used to predict reactivity or bioactivity?

  • Quantum chemical calculations: Density Functional Theory (DFT) models predict electron density distribution in the pyrrolo-pyridine ring, guiding functionalization sites .
  • Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs for testing .

Q. How are contradictions in spectroscopic data resolved?

  • Dynamic NMR: Detect conformational exchange broadening in pyrrolidine/pyridine rings.
  • 2D-COSY/TOCSY: Resolve overlapping proton signals in complex heterocycles .
  • Isotopic labeling: Use ¹⁵N or ¹³C-enriched precursors to clarify ambiguous peaks .

Q. What methods assess bioactivity in early-stage drug discovery?

  • In vitro assays: Measure inhibition of target proteins (e.g., kinases) via fluorescence polarization or SPR .
  • Metabolic stability: Use liver microsomes to evaluate susceptibility to cytochrome P450 enzymes .
  • Permeability: Caco-2 cell monolayers predict intestinal absorption potential .

Methodological Tables

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Fmoc ProtectionTriethylamine, CCl₄, RT, 12h6995%
Boc ProtectionDiisopropylethylamine, DMF, 0°C, 6h7598%
CyclizationPd(PPh₃)₄, THF, reflux8299%

Table 2: Stability Under Stress Conditions

ConditionDegradation Products Identified (LC-MS)Half-Life
Acidic (pH 2)Fmoc-deprotected intermediate8h
Oxidative (H₂O₂)Sulfoxide derivatives24h

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.